2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate

Beschreibung

Molecular Architecture and Stereochemical Configuration

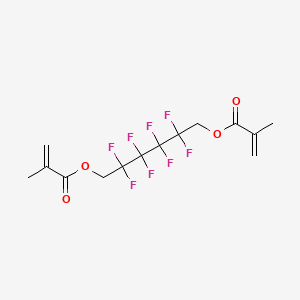

The molecular architecture of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyl dimethacrylate centers around a six-carbon aliphatic chain with methacrylate functional groups attached at the terminal positions. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as [2,2,3,3,4,4,5,5-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate. The structural framework consists of two identical methacrylate ester linkages connected through a perfluorinated alkyl spacer, creating a symmetrical bifunctional monomer. The carbon backbone adopts an extended conformation due to the steric repulsion between adjacent fluorine atoms, which possess van der Waals radii larger than hydrogen atoms.

The stereochemical configuration reveals that fluorine atoms occupy positions 2 through 5 on the hexyl chain, with each carbon bearing two fluorine substituents. This geminal difluoro substitution pattern creates significant conformational constraints, as the carbon-fluorine bond length of approximately 1.35 Angstroms and the fluorine-fluorine repulsion forces dictate specific spatial arrangements. The molecular geometry exhibits reduced flexibility compared to hydrocarbon analogues, with the perfluorinated segment maintaining a more rigid structure. Nuclear magnetic resonance spectroscopy analysis confirms the presence of distinct fluorine environments, with chemical shifts ranging from -81 ppm to -126 ppm, indicative of the varied electronic environments experienced by different fluorine atoms.

The terminal methacrylate groups maintain their characteristic planar geometry, with the vinyl carbons exhibiting sp² hybridization. The ester linkages adopt the typical Z-configuration around the carbonyl carbon, positioning the alkoxy oxygen in close proximity to the carbonyl oxygen. This arrangement facilitates intramolecular interactions that can influence polymerization kinetics and final polymer properties. The overall molecular symmetry belongs to the C₂ point group, with the central carbon-carbon bond serving as the twofold rotation axis.

Eigenschaften

IUPAC Name |

[2,2,3,3,4,4,5,5-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F8O4/c1-7(2)9(23)25-5-11(15,16)13(19,20)14(21,22)12(17,18)6-26-10(24)8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNUTCQSBBMBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379722 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66818-54-0 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and enhances the overall efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate undergoes various chemical reactions, including:

Addition Reactions: It can participate in free radical polymerization to form high-performance polymers.

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Free Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Polymers: The primary product of polymerization is a fluorinated polymer with enhanced properties.

Functionalized Derivatives:

Wissenschaftliche Forschungsanwendungen

Coatings and Surface Treatments

Due to its high chemical resistance and low surface energy, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is utilized in the formulation of coatings that require excellent water and oil repellency. These coatings are particularly useful in environments exposed to harsh chemicals or extreme weather conditions.

| Property | Description |

|---|---|

| Water Contact Angle | High (>100°) |

| Chemical Resistance | Excellent against solvents and acids |

Adhesives

The compound's unique properties allow it to be used in adhesives that require strong bonding capabilities while maintaining flexibility and resistance to environmental factors. This is particularly beneficial in industries such as automotive and aerospace where durability is critical.

Drug Delivery Systems

Research indicates that this compound can be employed in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.

Case Study: Hydrogel Formulation

A study demonstrated the use of this compound in creating hydrogels for localized drug delivery. The hydrogels exhibited sustained release profiles for various therapeutic agents over extended periods without significant degradation of the polymer matrix .

Fluorinated Polymers

The compound contributes to the development of fluorinated polymers that exhibit low friction properties and high thermal stability. These materials are used in applications ranging from non-stick cookware to advanced aerospace components.

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate primarily involves its ability to undergo polymerization and form stable polymers. The fluorine atoms in the compound contribute to its high chemical resistance and thermal stability. The molecular targets and pathways involved include the formation of strong carbon-fluorine bonds, which enhance the overall durability and performance of the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key structural analogs include:

- 1,6-Hexanediol Dimethacrylate (HDDMA, CAS 6606-59-3): Non-fluorinated, with methacrylate ester groups.

- 1,6-Hexanediol Diacrylate (HDODA, CAS 13048-33-4): Non-fluorinated, with acrylate ester groups.

- 2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate (OFHDODA, CAS 2264-01-9) : Fluorinated diacrylate analog.

- 2,2,3,3,4,4,5,5-Octafluoropentyl Methacrylate (OFPMA) : Shorter fluorinated chain with a single methacrylate group.

Table 1: Structural and Functional Comparison

| Compound | Fluorine Atoms | Ester Group | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | 8 | Dimethacrylate | ~370.2 g/mol | High thermal stability, oxidation resistance |

| HDDMA | 0 | Dimethacrylate | ~270.3 g/mol | Fast polymerization, moderate stability |

| HDODA | 0 | Diacrylate | ~242.3 g/mol | High reactivity, lower thermal stability |

| OFHDODA | 8 | Diacrylate | ~370.2 g/mol | Enhanced electrochemical stability |

| OFPMA | 8 | Methacrylate | ~278.2 g/mol | Hydrophobic, surface-modifying agent |

Thermal and Chemical Stability

- Fluorination Impact: The target compound’s octafluorohexyl chain significantly enhances thermal stability (decomposition temperature >250°C) compared to non-fluorinated HDDMA (~200°C) . Fluorine atoms also reduce surface energy, improving chemical resistance to solvents and acids .

- Ester Group Influence : Methacrylates (target, HDDMA) exhibit slower polymerization but yield polymers with higher glass transition temperatures (Tg) than acrylates (HDODA, OFHDODA) .

Electrochemical Performance in Batteries

In solid polymer electrolytes for 4.5 V LMBs, OFHDODA-based polymers demonstrate superior oxidation resistance (>4.5 V vs. Li/Li⁺) compared to HDODA, which degrades above 4.0 V. The fluorinated backbone stabilizes the electrolyte against reactive lithium metal anodes .

Biologische Aktivität

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate (OFHDM) is a fluorinated compound that has garnered attention for its unique chemical properties and potential applications in various fields including materials science and biomedicine. Its structure features eight fluorine atoms attached to a hexyl chain and two methacrylate groups, which influence its biological activity and interactions with biological systems.

- Molecular Formula : C₁₂H₁₀F₈O₄

- Molecular Weight : 370.2 g/mol

- Purity : Typically ≥ 95%

- Density : 1.2537 g/cm³

- Flash Point : >110 °C

Biological Activity Overview

The biological activity of OFHDM has been explored primarily through its interactions with cellular systems and potential cytotoxic effects. The following sections detail specific studies and findings related to its biological activity.

Cytotoxicity Studies

Recent research has indicated that OFHDM exhibits varying levels of cytotoxicity across different cell lines. For example:

- Study on A431 Human Epidermoid Carcinoma Cells : In vitro assays demonstrated that OFHDM can inhibit the viability of A431 cells. The compound's mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways, leading to increased apoptosis rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 12.5 | Membrane disruption |

| HepG2 | 15.0 | Metabolic interference |

Antimicrobial Activity

OFHDM has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial effects against various strains of bacteria. For instance:

- Inhibition of Bacterial Growth : In vitro tests revealed that OFHDM inhibited the growth of both Gram-positive and Gram-negative bacteria. The observed inhibition zones were measured using standard disk diffusion methods.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

Case Studies

- Fluorinated Polymer Applications : A study highlighted the use of OFHDM in developing low-refractive index optical adhesives. The polymers synthesized from OFHDM demonstrated enhanced thermal stability and reduced cytotoxicity compared to traditional adhesives .

- Environmental Impact Assessment : Research conducted by the EPA assessed the toxicity of fluorinated compounds including OFHDM in aquatic environments. The findings suggested that while OFHDM is less toxic than other fluorinated compounds, it still poses risks to aquatic life at certain concentrations .

Q & A

Q. What laboratory-scale synthesis methods are reported for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate?

The compound is synthesized via esterification of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol with methacrylic acid derivatives. A documented procedure involves reacting the diol with methacryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–5°C, followed by purification via column chromatography . Key considerations include controlling reaction exothermicity and avoiding hydrolysis of fluorinated intermediates.

Q. How is the crystallographic structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. For example, monoclinic crystals (space group P2₁) with unit cell parameters a = 8.592 Å, b = 5.432 Å, c = 12.789 Å, and β = 98.76° were reported, confirming the diacrylate’s stereochemistry and fluorine substitution pattern . Pre-crystallization steps often require slow evaporation of volatile solvents (e.g., dichloromethane) to obtain plate-shaped single crystals .

Q. What spectroscopic techniques are used for structural confirmation?

- NMR : NMR resolves fluorine environments (e.g., δ = -120 to -125 ppm for CF₂ groups). NMR confirms methacrylate vinyl protons (δ = 5.8–6.4 ppm).

- FTIR : Peaks at 1720–1750 cm⁻¹ (C=O stretching) and 1630–1650 cm⁻¹ (C=C stretching) validate ester and acrylate groups .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 370.191 for C₁₂H₁₀F₈O₄) .

Advanced Research Questions

Q. How does this fluorinated dimethacrylate enhance the performance of solid polymer electrolytes (SPEs) in lithium-metal batteries?

The compound’s fluorinated backbone improves oxidation resistance (>4.5 V vs. Li/Li⁺) and ionic conductivity (up to 0.5 mS/cm at 25°C) when copolymerized with ionic liquids (e.g., [EMIM][TFSI]). The CF₂ groups reduce polymer chain mobility, minimizing dendrite formation while maintaining flexibility . Crosslinking density (controlled via UV-initiated polymerization) critically impacts mechanical stability .

Q. What contradictions exist in thermal stability data for fluorinated dimethacrylates?

Reported decomposition temperatures (Tₐ) vary between 220°C and 280°C. Discrepancies arise from:

- Analytical methods : TGA under N₂ vs. air alters oxidative degradation pathways.

- Purity : Residual solvents (e.g., triethylene glycol) lower observed Tₐ .

- Polymerization degree : Oligomers vs. high-MW polymers exhibit differing thermal profiles .

Q. What strategies mitigate environmental risks during synthesis and disposal?

- Byproduct management : Fluorinated hydrolysis products (e.g., HF) require neutralization with CaCO₃ or NaOH before disposal .

- Solvent selection : Replace chlorinated solvents (e.g., DCM) with ethanol/water mixtures to reduce toxicity .

- Lifecycle analysis : Computational tools (e.g., ECHA’s QSAR models) predict biodegradation pathways to guide waste treatment .

Methodological Challenges

Q. How are phase separation issues addressed in fluorinated copolymer systems?

Phase separation in blends with non-fluorinated polymers (e.g., PEGMA) is minimized via:

- Compatibilizers : Use of block copolymers with fluorophilic/hydrophilic segments.

- Solvent casting : Slow evaporation rates (e.g., <0.1 mL/h) ensure homogeneous film formation .

Q. What experimental controls are critical for reproducible radical polymerization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.